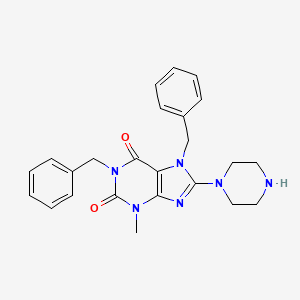
1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione” is a chemical compound with the molecular formula C24H26N6O2 . It is a unique chemical structure that is not commonly found in nature .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the purine scaffold, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring . More detailed structural analysis would require advanced computational methods or experimental techniques .Scientific Research Applications
Synthesis of Novel Compounds
One application of such compounds is in the synthesis of novel derivatives with potential therapeutic properties. For example, studies have reported the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, showcasing their potential as ABC ring models of saframycins, which are known for their anticancer activities (Saito et al., 1997).
Antiviral and Antibacterial Activities
Compounds with a piperazine-2,5-dione structure have been isolated from marine-derived actinomycete Streptomyces sp., exhibiting modest antiviral activity against influenza A virus (Wang et al., 2013). Additionally, sulfurated diketopiperazines from Trichoderma virens demonstrated inhibitory effects on marine-derived organisms, highlighting their potential as antimicrobial agents (Shi et al., 2018).
Liquid-Crystalline Properties
The liquid-crystalline properties of unsaturated piperazine-2,5-dione derivatives were explored, indicating their potential use in the development of materials with specific phase behavior characteristics. These studies showed that such compounds could form smectic C and G phases, making them interesting candidates for materials science research (Li et al., 2000).
Antiproliferative and Differentiation Activities
Research on piperazine derivatives has also shown promising results in the field of cancer research. Certain derivatives demonstrated antiproliferative and erythroid differentiation activities against human chronic myelogenous leukemia cells, suggesting their potential as therapeutic agents (Saab et al., 2013).
Organic Crystal Engineering
The hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] was studied, providing insights into the solution structures of some piperazine-2,5-diones. This research contributes to the understanding of organic crystal engineering and the design of molecular structures with desired properties (Weatherhead-Kloster et al., 2005).
Future Directions
The future research directions for “1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione” could involve further exploration of its biological activity, potential therapeutic applications, and detailed mechanistic studies . Additionally, the development of more efficient synthetic routes and the study of its physical and chemical properties could also be of interest .
Properties
IUPAC Name |
1,7-dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-27-21-20(22(31)30(24(27)32)17-19-10-6-3-7-11-19)29(16-18-8-4-2-5-9-18)23(26-21)28-14-12-25-13-15-28/h2-11,25H,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVGEBQODAYCPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N4CCNCC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
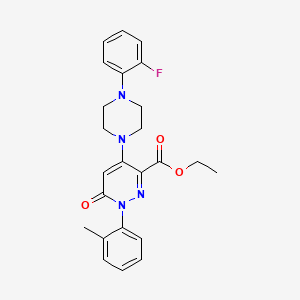
![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361756.png)
![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2361762.png)
![3-[1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2361763.png)
![7-(3,5-Dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2361765.png)

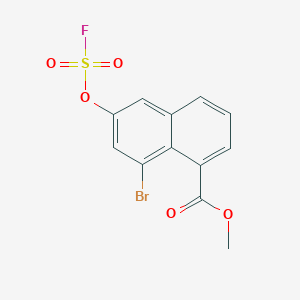
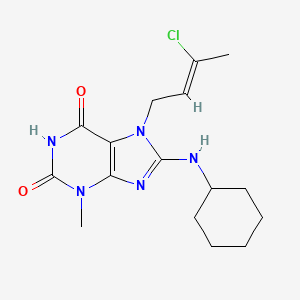
![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)
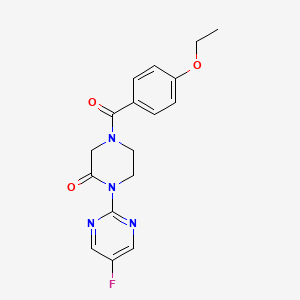
![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2361772.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)
![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)
